2-Hydroxypropyl methacrylate

説明

Crystals or white crystalline solid. (NTP, 1992)

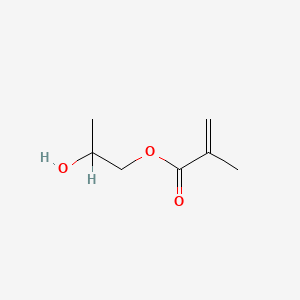

Structure

3D Structure

特性

IUPAC Name |

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Poly(2-hydroxypropyl methacrylate) (pHPMA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-hydroxypropyl methacrylate), or pHPMA, is a hydrophilic, biocompatible, and non-immunogenic polymer that has garnered significant attention in the biomedical and pharmaceutical fields.[1][2][3] Its unique combination of properties, particularly the presence of hydroxyl groups, imparts flexibility, water absorption capabilities, and potential for further functionalization.[2] These characteristics make pHPMA an exemplary candidate for advanced applications such as drug delivery systems, hydrogels, and tissue engineering scaffolds.[1] This guide provides an in-depth overview of the core physicochemical properties of pHPMA, details common experimental protocols for its characterization, and illustrates its mechanism of action in drug delivery.

Core Physicochemical Properties

The functional performance of pHPMA is dictated by its fundamental physicochemical properties. These properties are highly dependent on the polymer's molecular weight and the method of synthesis. Key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of pHPMA

| Property | Value/Range | Significance & Remarks |

| Glass Transition Temp. (Tg) | ~76 - 95 °C[4] | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. This is critical for determining mechanical properties and processing temperatures.[5] |

| Solubility | Soluble in lower alcohols, DMF, THF.[4] | Governs solvent selection for synthesis, purification, and formulation. While highly hydrophilic, its solubility in pure water can be limited at very high molecular weights. |

| Appearance | White to off-white solid/powder. | Basic physical identification. |

Table 2: Molecular Weight and Distribution of pHPMA

| Property | Value/Range | Significance & Remarks |

| Molecular Weight (Mw) | 10,000 - 1,000,000 g/mol [4] | A critical parameter in drug delivery. Mw > 40 kDa is generally required to avoid rapid renal clearance and leverage the EPR effect for tumor targeting.[6] |

| Polydispersity Index (PDI) | < 1.5 (Controlled Polymerization)[4] | Indicates the breadth of the molecular weight distribution. A lower PDI (<1.5), achievable with techniques like RAFT, signifies greater homogeneity, leading to more predictable and consistent material properties.[4] |

| > 1.5 (Free Radical Polymerization)[4] | Conventional free radical polymerization results in a broader distribution of chain lengths, which can affect material performance.[4] |

Synthesis and Polymerization Techniques

The properties of pHPMA are directly influenced by its synthesis method. Controlled polymerization techniques are often preferred to achieve well-defined architectures and narrow molecular weight distributions, which are crucial for biomedical applications.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful method for synthesizing pHPMA with predetermined molecular weights and low PDI.[7] This technique offers excellent control over the polymer chain architecture.

Experimental Protocols for Characterization

Accurate characterization of pHPMA is essential for its application. The following protocols outline standard methodologies for determining key physicochemical properties.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) of pHPMA.

Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[8] Larger molecules elute from the chromatography column faster than smaller molecules.[9]

Methodology:

-

System Preparation: The GPC system should be equipped with a refractive index (RI) detector and columns suitable for the desired molecular weight range (e.g., Agilent PL aquagel-OH columns).[10][11]

-

Mobile Phase: Prepare an appropriate aqueous mobile phase, such as a buffer solution (e.g., 0.5 M sodium nitrate), to prevent interactions between the polymer and the column packing material.[10]

-

Calibration: Generate a calibration curve using narrow-PDI polymer standards (e.g., pullulan or polystyrene standards) with known molecular weights.[8][9] Plot the logarithm of the molecular weight against the elution time.[8]

-

Sample Preparation: Dissolve the pHPMA sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm filter before injection to remove any particulate matter.[1]

-

Analysis: Inject the prepared sample into the GPC system. The RI detector will monitor the polymer concentration as it elutes.

-

Data Analysis: The elution profile (chromatogram) is used to calculate Mn, Mw, and PDI relative to the calibration curve.[8] Software provided with the instrument performs these calculations by integrating the area under the chromatogram.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of pHPMA.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the material's heat capacity.[5][13]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry pHPMA sample into an aluminum DSC pan and hermetically seal it.[12][13]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 120 °C) to erase any prior thermal history.[13][14]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -20 °C).

-

Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min). The Tg is determined from this second heating scan to ensure a consistent thermal history.[13]

-

-

Data Analysis: The Tg is typically reported as the midpoint of the step transition in the heat flow curve from the second heating scan.[5]

Viscosity Measurement by Dilute Solution Viscometry

Objective: To determine the intrinsic viscosity [η] of pHPMA, which relates to its molecular weight via the Mark-Houwink equation.

Principle: The viscosity of a polymer solution is higher than that of the pure solvent and increases with the polymer's molecular weight and concentration.[15][16] By measuring the viscosity at several low concentrations and extrapolating to zero concentration, the intrinsic viscosity can be determined.[17]

Methodology:

-

Apparatus: Use a capillary viscometer, such as an Ostwald or Ubbelohde type, placed in a constant temperature water bath.[16][17]

-

Solution Preparation: Prepare a stock solution of pHPMA in a suitable solvent (e.g., water or a buffer). Create a series of dilutions from this stock solution. Measurements should be made in the dilute regime to avoid intermolecular interactions.[15]

-

Measurement:

-

Measure the efflux time (t₀) for the pure solvent to flow between two marked points on the viscometer.

-

For each polymer dilution, rinse the viscometer with the solution and then measure its efflux time (t).[17]

-

-

Data Analysis:

Application in Drug Delivery

pHPMA is a leading polymer platform for nanomedicines, primarily due to its ability to exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

The EPR Effect

Tumors develop abnormal and leaky blood vessels and have poor lymphatic drainage.[19] Macromolecules larger than the renal clearance threshold (~40 kDa) can pass through these leaky vessels and accumulate in the tumor tissue, a phenomenon known as the EPR effect.[6] This passive targeting mechanism increases the drug concentration at the tumor site while minimizing exposure to healthy tissues.

Intracellular Drug Release Pathway

Once the pHPMA conjugate accumulates in the tumor, it is internalized by cancer cells, typically through endocytosis.[20] The drug is often attached to the polymer via a linker that is designed to be cleaved under specific conditions found within the cell's lysosomes (e.g., low pH or the presence of certain enzymes like cathepsin B).[20][21] This triggered release ensures the active drug is liberated at its site of action.

References

- 1. Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties | MDPI [mdpi.com]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. thermalsupport.com [thermalsupport.com]

- 6. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. agilent.com [agilent.com]

- 11. azom.com [azom.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. pslc.ws [pslc.ws]

- 16. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. users.metu.edu.tr [users.metu.edu.tr]

- 18. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 19. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]

- 20. HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Free-Radical Polymerization of N-(2-Hydroxypropyl)methacrylamide (HPMA)

N-(2-hydroxypropyl)methacrylamide (HPMA) is a water-soluble monomer crucial in the development of biocompatible polymers, particularly for drug delivery systems.[1][2] Poly(HPMA) is non-immunogenic and has been extensively studied as a carrier for therapeutic agents.[3] Conventional free-radical polymerization is a foundational method for synthesizing poly(HPMA) (pHPMA), offering a straightforward approach to producing these valuable polymers.[1][3] This guide details the core mechanism, experimental protocols, and quantitative aspects of this process.

Core Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process that consists of three fundamental steps: initiation, propagation, and termination.[4]

Initiation

The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition.[4] These highly reactive radicals then attack the carbon-carbon double bond of an HPMA monomer, forming a new, larger radical and initiating the polymer chain.[4][5] Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), are common initiators in this process.[6][7][8]

Caption: The initiation phase involves initiator decomposition and the subsequent addition of a radical to a monomer.

Propagation

During propagation, the newly formed monomer radical rapidly adds to a succession of other HPMA monomers. This chain reaction extends the polymer backbone, with the radical active site continuously moving to the newly added monomer unit at the end of the growing chain.[4][5] This step is responsible for the formation of the high molecular weight polymer.

Caption: The propagation stage involves the sequential addition of monomers to the growing polymer radical chain.

Termination

The polymerization process concludes when the growing radical chains are deactivated. Termination typically occurs through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer radicals react to form a single, stable polymer chain.[4]

-

Disproportionation: A hydrogen atom is transferred from one growing radical chain to another. This results in two separate, stable polymer chains: one with a saturated end and another with an unsaturated (double bond) end.[4][5][9] For methacrylates, termination occurs through both combination and disproportionation.[9]

Caption: Termination of growing polymer chains occurs primarily via combination or disproportionation mechanisms.

Experimental Protocols

While conventional free-radical polymerization provides less control over molecular weight distribution compared to controlled radical polymerization techniques like RAFT or ATRP, it remains a valuable and accessible method.[1][3][10]

Standard Protocol for Free-Radical Polymerization of HPMA

This protocol outlines a typical procedure for synthesizing pHPMA in a laboratory setting.

Materials and Reagents:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

-

2,2'-Azobis(isobutyronitrile) (AIBN) initiator

-

Methanol (or another suitable solvent like DMF or tert-butanol)[6]

-

Nitrogen or Argon gas (for deoxygenation)

-

Dialysis tubing (for purification)

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, dissolve the HPMA monomer and AIBN initiator in methanol. The concentration of monomer and the monomer-to-initiator ratio are critical parameters that influence the final molecular weight.

-

Deoxygenation: Seal the flask and purge the solution with a steady stream of dry nitrogen or argon gas for at least 30 minutes. This step is crucial as dissolved oxygen can inhibit the polymerization by reacting with the free radicals.[3]

-

Polymerization: Immerse the sealed flask into a preheated oil bath set to a specific temperature (e.g., 60-70°C for AIBN).[3] Allow the reaction to proceed with constant stirring for a predetermined time (e.g., 6-24 hours). The reaction time can be adjusted to control monomer conversion.

-

Termination: Stop the reaction by removing the flask from the heat and exposing the solution to air, which will quench the radical chains.

-

Purification: Purify the resulting pHPMA by precipitating the polymer in a non-solvent (like diethyl ether) or, more commonly, by extensive dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and solvent.[3]

-

Isolation: Isolate the purified polymer by freeze-drying (lyophilization) to obtain a white, fluffy solid.

-

Characterization: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the final pHPMA product using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and characterization of poly(HPMA) via free-radical polymerization.

Quantitative Data Presentation

The characteristics of the final pHPMA are highly dependent on the reaction conditions. The following table summarizes representative data from free-radical polymerization studies, highlighting the influence of different parameters.

| Initiator | Solvent | [M]:[I] Ratio | Temp. (°C) | Time (h) | Mn (kDa) | PDI (Đ) | Reference |

| AIBN | Methanol | 100:1 | 70 | 6 | ~30 | 1.75 | [10] |

| AIBN | DMF | 100:1 | 60 | 24 | 25-45 | >1.5 | [6] |

| V-70 | DMF | 200:1 | 40 | 18 | 50-70 | >1.6 | [6] |

Note: Data are representative and can vary based on specific experimental nuances. Mn = Number-average molecular weight, PDI = Polydispersity Index, AIBN = 2,2'-azobis(isobutyronitrile), V-70 = 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), DMF = Dimethylformamide.

Conventional free-radical polymerization typically yields polymers with a high polydispersity index (PDI > 1.5), indicating a broad distribution of molecular weights.[3][10] This is a key distinction from controlled polymerization methods which can achieve PDIs closer to 1.1.[10]

Conclusion

Free-radical polymerization provides a robust and accessible method for synthesizing pHPMA, a polymer of significant interest in the biomedical field. Understanding the fundamental mechanism—from initiation through propagation to termination—is essential for controlling the polymerization process. While this method offers less precision over the final polymer architecture compared to controlled techniques, its simplicity and effectiveness ensure its continued relevance. By carefully selecting initiators, solvents, and reaction conditions, researchers can tailor the properties of pHPMA to meet the demands of various applications in drug delivery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11179G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 5. uvebtech.com [uvebtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Initiators [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Poly(N-(2-hydroxypropyl)methacrylamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) is a synthetic, water-soluble polymer that has garnered significant attention in the biomedical field, particularly in the design of drug delivery systems. Its favorable biocompatibility profile, characterized by low cytotoxicity, non-immunogenicity, and stealth properties that reduce clearance by the reticuloendothelial system, makes it an attractive candidate for therapeutic applications. This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of pHPMA, summarizing key quantitative data, detailing experimental protocols for its assessment, and exploring its interactions with cellular signaling pathways.

Introduction

The development of effective and safe drug carriers is a cornerstone of modern medicine. pHPMA has emerged as a leading polymer platform for the delivery of a wide range of therapeutic agents, including small molecule drugs, peptides, and proteins. Its hydrophilic nature and flexible polymer backbone allow for the conjugation of various molecules without significantly compromising its biocompatible properties. Understanding the intricate details of pHPMA's interaction with biological systems is paramount for its successful translation from the laboratory to clinical applications. This guide aims to provide a comprehensive resource for professionals in the field, consolidating existing knowledge on the biocompatibility and cytotoxicity of pHPMA.

Biocompatibility of pHPMA

The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. pHPMA has been extensively studied and is generally considered to be a highly biocompatible polymer.

In Vitro Biocompatibility

In vitro studies are crucial for the initial assessment of a material's biocompatibility. These studies typically involve exposing cultured cells to the material and evaluating cellular responses such as viability, proliferation, and morphology.

Table 1: In Vitro Cytotoxicity of pHPMA Copolymers

| Cell Line | pHPMA Copolymer Composition | Concentration | Cell Viability (%) | Reference |

| MDA-MB-231 (human breast cancer) | pHPMA gel with embedded PBLG26‐b‐PEG113 nanoparticles | Not specified | >90% | [1] |

| HFFF2 (human foreskin fibroblasts) | pHPMA gel with embedded PBLG26‐b‐PEG113 nanoparticles | Not specified | >90% | [1] |

Note: This table will be expanded as more specific quantitative data is gathered.

Hemocompatibility

For intravenously administered materials, hemocompatibility is a critical aspect of biocompatibility. Hemolysis, the rupture of red blood cells, is a key indicator of a material's potential to cause adverse effects in the bloodstream.

Table 2: Hemolytic Activity of pHPMA Copolymers

| pHPMA Copolymer Composition | Concentration | Hemolysis (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Block copolymer nanoparticles with pHPMA shell | Not specified | <1% |[2] |

Note: This table will be expanded as more specific quantitative data is gathered.

Cytotoxicity of pHPMA

Cytotoxicity refers to the quality of being toxic to cells. While pHPMA is generally considered to have low cytotoxicity, it is important to understand the dose-dependent effects and the specific mechanisms that may lead to cell death at high concentrations.

Mechanisms of Cytotoxicity

The cytotoxicity of polymers can be influenced by various factors, including their chemical composition, molecular weight, charge, and the presence of impurities. For pHPMA, its hydrophilic and neutral nature contributes to its low cytotoxicity. However, at very high concentrations, physical effects such as changes in osmotic pressure could potentially lead to cell stress.

Quantitative Cytotoxicity Data

Quantitative measures of cytotoxicity, such as the half-maximal inhibitory concentration (IC50), are essential for comparing the toxicity of different materials.

Table 3: IC50 Values of pHPMA Copolymers

| Cell Line | pHPMA Copolymer Composition | IC50 Value | Reference |

| Human Fibroblast Cells | To be determined | To be determined | |

| Human Endothelial Cells | To be determined | To be determined |

Note: This table will be populated as specific IC50 data for pHPMA is identified.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of biocompatibility and cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the pHPMA copolymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Figure 1: Workflow of the MTT assay for assessing cell viability.

Hemolysis Assay

The hemolysis assay is used to evaluate the compatibility of a material with red blood cells.

Protocol:

-

Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

-

Erythrocyte Isolation: Centrifuge the blood to separate the red blood cells (RBCs) from the plasma and buffy coat. Wash the RBCs three times with phosphate-buffered saline (PBS).

-

RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

-

Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of the pHPMA copolymer solution. Use PBS as a negative control (0% hemolysis) and a solution of Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin release.

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Figure 2: Workflow of the hemolysis assay.

Interaction with Cellular Signaling Pathways

Understanding how pHPMA interacts with cellular signaling pathways is crucial for predicting its long-term effects and for designing more effective drug delivery systems. Current research primarily focuses on the signaling effects of pHPMA-drug conjugates, where the conjugated drug is the primary modulator of cellular pathways. There is limited direct evidence to suggest that the pHPMA polymer itself has a significant intrinsic effect on major signaling cascades such as the MAPK and PI3K/AKT pathways.

This section will be updated as more research emerges on the direct interaction of pHPMA with cellular signaling components.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While some studies have investigated the effects of pHPMA-drug conjugates on this pathway, the intrinsic effect of the pHPMA polymer remains to be fully elucidated.

Figure 3: Simplified MAPK signaling pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that plays a central role in cell survival, growth, and metabolism. Similar to the MAPK pathway, the direct influence of the pHPMA polymer on this pathway is not yet well-defined in the scientific literature.

Figure 4: Simplified PI3K/AKT signaling pathway.

Conclusion

pHPMA stands out as a highly biocompatible and low-cytotoxicity polymer with significant potential in drug delivery and other biomedical applications. The available data consistently demonstrate its safety profile in vitro. However, to further advance its clinical translation, a more comprehensive understanding of its long-term in vivo biocompatibility and a deeper investigation into its intrinsic interactions with cellular signaling pathways are warranted. This guide serves as a foundational resource, and it is anticipated that ongoing research will continue to expand our knowledge of this promising biomaterial.

References

An In-Depth Technical Guide to the Thermal Properties of Poly(2-hydroxypropyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-hydroxypropyl methacrylate) (PHPMA) is a hydrophilic polymer with significant interest in the biomedical and pharmaceutical fields. Its inherent biocompatibility, conferred by the pendant hydroxyl groups, makes it a prime candidate for applications such as drug delivery systems, hydrogels, and biocompatible coatings. A thorough understanding of the thermal properties of PHPMA is paramount for its effective processing, sterilization, and application, ensuring the stability and efficacy of the final product. This technical guide provides a comprehensive overview of the key thermal characteristics of PHPMA, detailed experimental protocols for their determination, and an exploration of factors that influence these properties.

Core Thermal Properties of Poly(this compound)

The thermal behavior of a polymer is characterized by several key parameters that dictate its response to temperature changes. For PHPMA, an amorphous polymer, the most critical thermal events are its glass transition and thermal decomposition.

Data Presentation

The quantitative thermal properties of poly(this compound) are summarized in the table below for easy reference and comparison.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 76 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] |

| Initial Decomposition Temperature (IDT) | 196 °C | The onset temperature at which the polymer begins to lose mass due to thermal degradation.[2] |

| Temperature of Maximum Decomposition Rate (Tmax) | 275 °C | The temperature at which the rate of polymer degradation is at its maximum.[2] |

| Specific Heat of Monomer | 0.46 cal/g/°C | While not the polymer's specific heat capacity, this value for the monomer provides some context.[3] |

| Melting Temperature (Tm) | Not Applicable | As an amorphous polymer, PHPMA does not exhibit a sharp melting point. |

Experimental Protocols

The characterization of the thermal properties of PHPMA is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For an amorphous polymer like PHPMA, the most significant event observed by DSC is the glass transition.

Methodology:

-

Sample Preparation: A small amount of the PHPMA sample, typically 5-10 mg, is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference to allow for the measurement of differential heat flow.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create an inert atmosphere and prevent oxidative degradation of the polymer during heating.

-

Thermal Program: To ensure the removal of any prior thermal history, a heat-cool-heat cycle is commonly employed.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature significantly above its expected Tg (e.g., 120 °C) at a constant heating rate, typically 10 °C/min.

-

Cooling Scan: The sample is then cooled back down to the starting temperature at a controlled rate, often the same as the heating rate (10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from this second scan.

-

-

Data Analysis: The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of PHPMA (typically 5-10 mg) is placed into a TGA pan, which is commonly made of an inert material like platinum or alumina.

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation during the experiment.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant, linear heating rate, typically 10 °C/min or 20 °C/min.

-

Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss as a function of temperature, and its peak corresponds to the temperature of maximum decomposition rate (Tmax). The initial decomposition temperature (IDT) is often determined as the onset of the weight loss curve.

Mandatory Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for the thermal analysis of poly(this compound).

Caption: Workflow for the thermal characterization of PHPMA.

Signaling Pathway for Temperature-Responsive Drug Delivery

The thermal properties of PHPMA are critical for its application in temperature-sensitive drug delivery systems. The following diagram illustrates this relationship.

Caption: PHPMA in temperature-responsive drug delivery.

Factors Influencing the Thermal Properties of Poly(this compound)

Several factors can influence the thermal properties of PHPMA, which is crucial to consider during material design and processing.

-

Molecular Weight: Generally, the glass transition temperature of a polymer increases with increasing molecular weight up to a certain point, after which it plateaus. This is due to the reduction in chain-end free volume at higher molecular weights.

-

Tacticity: The stereochemical arrangement of the polymer chain (isotactic, syndiotactic, or atactic) can affect chain packing and intermolecular interactions, thereby influencing the Tg.

-

Copolymerization: Incorporating other monomers to form copolymers with this compound can significantly alter the thermal properties. The resulting Tg will depend on the Tg of the comonomer and the composition of the copolymer.

-

Plasticizers and Additives: The presence of plasticizers, residual monomers, or other additives can lower the glass transition temperature by increasing the free volume between polymer chains.

-

Cross-linking: Introducing cross-links into the polymer network will restrict chain mobility and significantly increase the glass transition temperature.

Applications and Implications in Drug Development

The thermal properties of PHPMA have direct implications for its use in drug development and other biomedical applications.

-

Sterilization: The thermal stability of PHPMA, with a decomposition onset of around 196 °C, allows for some heat-based sterilization methods. However, care must be taken to stay well below this temperature to avoid any degradation of the polymer and the encapsulated drug.

-

Processing: The glass transition temperature of 76 °C is a critical parameter for processing techniques such as extrusion and molding. Processing above the Tg allows the material to be shaped, while cooling below the Tg sets its form.

-

Drug Delivery: As illustrated in the diagram above, the Tg of PHPMA can be exploited for stimuli-responsive drug delivery. A localized increase in temperature, for instance at a site of inflammation or a tumor, can trigger a change in the polymer matrix's properties, leading to an accelerated release of the therapeutic agent.

-

Biocompatible Coatings: When used as a coating for medical devices, the thermal properties of PHPMA must be considered to ensure the coating's integrity during any heat-involved manufacturing or sterilization processes.

References

A Comprehensive Technical Guide to the Solubility of 2-Hydroxypropyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Hydroxypropyl methacrylate (HPMA), a versatile monomer crucial in the development of advanced polymers for biomedical and industrial applications. Understanding its solubility characteristics in various organic solvents is fundamental for its effective polymerization, formulation, and application, directly impacting reaction kinetics, polymer properties, and the performance of the final product.

Core Concepts in Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its molecular structure, featuring both a polar hydroxyl (-OH) group and a less polar methacrylate backbone, results in a broad range of solubility behaviors. The hydroxyl group allows for hydrogen bonding, enhancing solubility in protic and polar solvents, while the methacrylate portion contributes to its compatibility with less polar organic solvents.

Qualitative Solubility of this compound

While precise quantitative solubility data for HPMA in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from various technical data sheets and chemical resources. HPMA is generally characterized by its high solubility in many common organic solvents.

For practical lab applications, this compound is often considered "miscible" with a solvent if it forms a single, clear, and homogenous phase at a given concentration and temperature without any visible particulates or phase separation.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Miscible |

| Ethanol | Completely Miscible | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble[1] |

| Water | Soluble/Miscible[2][3][4] |

Note: "Soluble" or "Miscible" indicates that HPMA can be dissolved in the solvent under standard laboratory conditions. The exact concentration limits for solubility may vary.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable and can be modified based on the specific solvent and desired precision.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C) in g/100 mL.

Materials:

-

This compound (HPMA), stabilized

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a shaker bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of HPMA to a known volume (e.g., 25 mL) of the selected organic solvent in a glass vial. An excess is ensured when undissolved HPMA remains visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25 °C). d. Stir the mixture vigorously using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: a. After the equilibration period, allow the solution to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle. b. Carefully draw a known volume (e.g., 10 mL) of the supernatant (the clear liquid phase) using a volumetric pipette. c. To ensure the removal of any undissolved microparticles, filter the collected supernatant through a syringe filter compatible with the solvent into a pre-weighed, dry vial.

-

Solvent Evaporation and Mass Determination: a. Weigh the vial containing the filtered solution to determine the total mass of the solution. b. Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without degrading the HPMA. The temperature should be below the boiling point of HPMA but high enough for efficient solvent removal. A vacuum oven is recommended for lower temperature evaporation. c. Periodically remove the vial from the oven and weigh it. Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated. d. The final constant weight represents the mass of the dissolved HPMA.

-

Calculation of Solubility: a. Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved HPMA (g) / Volume of supernatant collected (mL)) * 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Logical Relationship in Polymerization

The choice of solvent is critical in polymerization reactions involving HPMA. The solubility of the monomer, the resulting polymer, and the initiator all play a role in the reaction kinetics and the final properties of the polymer. The following diagram illustrates the logical relationship between solubility and the polymerization process.

Caption: The impact of component solubility on the polymerization process and outcomes.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data remains a gap in the literature, the provided qualitative information, detailed experimental protocol, and workflow visualizations offer a robust framework for handling and utilizing this important monomer in research and development.

References

IUPAC name and synonyms for 2-Hydroxypropyl methacrylate

An In-depth Technical Guide to 2-Hydroxypropyl Methacrylate

This technical guide provides a comprehensive overview of this compound (HPMA), a versatile monomer widely utilized in the development of advanced materials for biomedical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and polymerization, along with specific experimental protocols for its application in drug delivery and dental composites.

Nomenclature

The nomenclature of this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) and is also known by several synonyms in commercial and research contexts.

IUPAC Name: 2-hydroxypropyl 2-methylprop-2-enoate[1][2][3]

Synonyms:

-

HPMA[4]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various polymerization processes.

| Property | Value |

| Molecular Formula | C7H12O3[4][6][7] |

| Molecular Weight | 144.17 g/mol [2][4][7] |

| Appearance | Clear, colorless liquid[2][5] |

| Odor | Light acrylic, pungent, sweet odor[2][8] |

| Density | 1.029 g/cm³ at 20°C; 1.066 g/mL at 25°C[2][7][8] |

| Boiling Point | 87°C[2]; 57°C at 0.5 mmHg[7][8] |

| Freezing/Melting Point | -58°C[2][7][9] |

| Flash Point | 104°C[2][9]; 206°F[7] |

| Viscosity | 8.9 mPa·s at 20°C[2][9] |

| Vapor Pressure | 0.05 mm Hg at 20°C[2][7][8][9] |

| Refractive Index | n20/D 1.447[7][8] |

| Water Solubility | Soluble[7][8] |

| CAS Number | 27813-02-1[2][6][7][10] |

Synthesis and Polymerization

2-HPMA is a monomer that can be synthesized and subsequently polymerized to form homopolymers or copolymers with a wide range of other monomers.[2][3][5] The presence of a hydroxyl group in its structure enhances adhesion to surfaces and provides a site for cross-linking.[5][11]

Synthesis of this compound

A common method for the synthesis of 2-HPMA involves the reaction of methacrylic acid with propylene oxide.[5]

Experimental Protocol: Synthesis of 2-HPMA

This protocol is based on a patented synthesis method.[7]

-

Materials: Methacrylic acid, propylene oxide, iron(III) oxide (catalyst), p-hydroxyanisole (MEHQ, inhibitor).

-

Procedure:

-

A 1000 mL four-hole boiling flask equipped with a stirrer, thermometer, reflux condenser, and a constant pressure funnel is placed in a water bath.

-

Add 0.023-0.025 mol of iron(III) oxide, a suitable amount of MEHQ, and 1 mol of methacrylic acid to the flask.

-

Heat the mixture in the water bath to 80-85°C.

-

With stirring, add 1.1-1.2 mol of propylene oxide dropwise through the constant pressure funnel over a period of 1 to 2 hours.

-

After the addition is complete, continue the reaction for another 0.5 to 1.5 hours at 80-85°C.

-

Transfer the reactants to a Claisen distilling flask, add a proper amount of p-hydroxyanisole, and perform distillation under reduced pressure.

-

Collect the fraction at a temperature between 73-79°C under a pressure of 4-6 mmHg to obtain the final product.

-

Caption: Synthesis of this compound.

Polymerization of 2-HPMA

2-HPMA readily copolymerizes with a variety of monomers.[5][11] Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined HPMA-based polymers.[12]

Experimental Protocol: RAFT Polymerization of HPMA

This protocol describes the synthesis of a diblock copolymer using a poly(glycerol monomethacrylate) (PGMA) macro-chain transfer agent (CTA).[12]

-

Materials: PGMA macro-CTA, this compound (HPMA) monomer, 4,4'-azobis(4-cyanopentanoic acid) (ACVA) initiator, water.

-

Procedure:

-

Add the PGMA macro-CTA to a 25 mL round-bottomed flask.

-

Add the HPMA monomer and water to achieve a 10% w/w solution.

-

Add the ACVA initiator. A typical macro-CTA/ACVA molar ratio is 4.0.

-

Sparge the solution with nitrogen for 30 minutes to remove oxygen.

-

Seal the flask and immerse it in an oil bath preheated to 70°C.

-

The polymerization is allowed to proceed for a set time to achieve high monomer conversion.

-

The resulting diblock copolymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: RAFT Polymerization of 2-HPMA.

Applications in Drug Development and Research

Poly(this compound) (pHPMA) is a highly biocompatible and water-soluble polymer, making it an excellent candidate for various biomedical applications, especially in drug delivery.[6]

HPMA-Based Hydrogels for Drug Delivery

HPMA can be copolymerized with cross-linking agents to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biodegradable and can encapsulate therapeutic agents for controlled release.

Experimental Protocol: Synthesis of HPMA-Based Hydrogels

This protocol outlines the synthesis of a biodegradable HPMA-based hydrogel.[13]

-

Materials: HPMA copolymer, N,N'-bis(acryloyl)cystamine (BAC) as a biodegradable crosslinker, ammonium persulfate (APS) as an initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.

-

Procedure:

-

Dissolve the synthesized HPMA copolymer in deionized water.

-

Add the BAC crosslinker to the polymer solution. The molar ratio of HPMA monomer units to BAC can be adjusted to control the crosslinking density (e.g., 95:5).

-

Add the APS initiator to the solution (e.g., 1% w/v of the total solution).

-

Add the TEMED accelerator (e.g., 0.1% v/v of the total solution) to initiate the cross-linking reaction.

-

Quickly mix the solution and cast it into appropriate molds.

-

Allow the hydrogels to cure at room temperature for 2-4 hours.

-

Wash the resulting hydrogels extensively with deionized water to remove any unreacted components.

-

Experimental Protocol: Loading of Doxorubicin into HPMA Hydrogels

This protocol describes the loading of the anticancer drug doxorubicin into the prepared hydrogels via passive diffusion.[13]

-

Materials: Prepared HPMA hydrogels, doxorubicin hydrochloride, phosphate-buffered saline (PBS) at pH 7.4.

-

Procedure:

-

Prepare a stock solution of doxorubicin hydrochloride in PBS (e.g., 1-5 mg/mL).

-

Immerse the pre-weighed, dried HPMA hydrogels in the doxorubicin solution.

-

Allow the hydrogels to swell and absorb the drug solution in the dark at 4°C for 24-48 hours.

-

The amount of loaded drug can be determined by measuring the decrease in the concentration of doxorubicin in the supernatant using UV-Vis spectrophotometry.

-

2-HPMA in Dental Composites

2-HPMA is also used in the formulation of dental restorative materials.[14] It can be incorporated into the organic matrix of dental composites to modify their properties.

Experimental Protocol: Preparation of an Experimental Dental Composite

This protocol describes the preparation of a model dental composite containing a derivative of 2-HPMA.[9][15]

-

Materials:

-

Organic Matrix: Triethylene glycol dimethacrylate (TEGDMA)/Bisphenol A-glycidyl methacrylate (BisGMA) (50/50 wt%), with a partial replacement by a 2-HPMA derivative (e.g., eugenyl-2-hydroxypropyl methacrylate, EgGMA).

-

Filler: Silanized hydroxyapatite (HA) and zinc oxide (ZnO).

-

Initiator System: Camphorquinone (photoinitiator) and an amine accelerator.

-

-

Procedure:

-

Prepare the organic matrix by mixing the base monomers (TEGDMA/BisGMA) and the 2-HPMA derivative.

-

Incorporate the photoinitiator system into the organic matrix.

-

Prepare the filler by mixing silanized hydroxyapatite and zinc oxide.

-

The composite paste is prepared by incrementally adding the filler to the organic matrix and mixing thoroughly until a homogeneous paste is obtained. A typical composition is 35% organic matrix and 65% filler by weight.

-

The prepared composite paste can then be light-cured, and its properties, such as the degree of conversion and cytotoxicity, can be evaluated.

-

Caption: Experimental workflow for dental composite preparation.

References

- 1. Synthesis of starlike N-(2-hydroxypropyl)methacrylamide copolymers: potential drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DESIGN OF SMART HPMA COPOLYMER-BASED NANOMEDICINES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. CN102249914A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond Oncology – Application of HPMA Copolymers in Non-cancerous Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Methacrylates in dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of the Hydroxyl Group in the Functionality of N-(2-hydroxypropyl) methacrylamide (HPMA)-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers have emerged as a leading platform for advanced drug delivery systems, owing to their exceptional biocompatibility, water solubility, and tunable properties. Central to the functionality of HPMA is its pendant hydroxyl group. This technical guide provides an in-depth exploration of the multifaceted roles of this critical functional group, detailing its influence on the physicochemical and biological properties of HPMA-based polymers. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

The development of sophisticated drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Polymeric drug carriers have garnered significant attention, and among them, polymers based on N-(2-hydroxypropyl) methacrylamide (HPMA) have demonstrated immense clinical potential. The success of HPMA copolymers can be largely attributed to the unique properties conferred by the hydroxyl group present on each monomer unit. This hydroxyl group is not merely a passive structural feature but an active participant in dictating the polymer's interaction with its biological environment and its utility as a drug carrier.

This guide will dissect the critical functions of the hydroxyl group in HPMA, focusing on its contributions to:

-

Hydrophilicity and Solubility: Facilitating aqueous solubility and influencing the polymer's pharmacokinetic profile.

-

Biocompatibility: Contributing to the low toxicity and non-immunogenicity of HPMA copolymers.

-

Drug Conjugation and Release: Serving as a versatile anchor point for the attachment of therapeutic agents via various linkage strategies.

-

Cellular Interaction and Uptake: Influencing the mechanisms by which HPMA-drug conjugates are internalized by cells.

-

Hydrogel Formation: Participating in crosslinking reactions to form three-dimensional networks for sustained drug release.

By understanding the fundamental role of the hydroxyl group, researchers can rationally design and optimize HPMA-based nanomedicines for a multitude of therapeutic applications.

The Influence of the Hydroxyl Group on Physicochemical Properties

The pendant hydroxyl group profoundly impacts the fundamental physicochemical characteristics of HPMA polymers, which in turn govern their biological behavior.

Aqueous Solubility

Hydrogen Bonding

The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to both intramolecular and intermolecular hydrogen bonding.[6][7] These interactions influence the polymer's conformation in solution and its interactions with biological macromolecules. The extent of hydrogen bonding can be characterized by spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, where the stretching vibrations of the hydroxyl and carbonyl groups are sensitive to hydrogen bond formation.[8]

Cloud Point Temperature

For some polymers, the solubility in water is temperature-dependent, and they exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), often referred to as the cloud point. At this temperature, the polymer undergoes a phase transition from a soluble to an insoluble state. The hydrophilicity imparted by the hydroxyl group can influence the cloud point temperature of copolymers.[9][10] Generally, increasing the hydrophilic character of a polymer by incorporating hydroxyl groups tends to increase its LCST.[10]

Data Presentation: Quantitative Insights into Hydroxyl Group Functionality

The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of the hydroxyl group on various properties of methacrylamide-based polymers.

Table 1: Comparative Cytotoxicity of Methacrylate Monomers

| Monomer | Cell Line | IC50 (µM) | Presence of Hydroxyl Group | Reference |

| Methyl methacrylate (MMA) | HeLa | >10000 | No | [11] |

| 2-Hydroxyethyl methacrylate (HEMA) | HeLa | ~1000 | Yes | [11] |

| Triethyleneglycol dimethacrylate (3G) | HeLa | ~300 | No (in backbone) | [11] |

| Urethane dimethacrylate (UDMA) | HeLa | ~100 | Yes | [11] |

| Bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA) | HeLa | ~30 | Yes | [11] |

This table suggests that in some contexts, the presence of a hydroxyl group can be associated with increased cytotoxicity of the monomer, a factor that is mitigated upon polymerization into a biocompatible polymer like p(HPMA).

Table 2: Influence of Hydroxyl Groups on the Properties of Cationic Polymethacrylates for Gene Delivery

| Polymer | Zeta Potential of Polymer/DNA Complexes (mV) | In Vitro Transfection Efficiency (relative to control) | Presence of Hydroxyl Group | Reference |

| Poly(aminoethyl methacrylate) (PAEMA) | High | High | No | [12] |

| Poly(3-amino-2-hydroxypropyl methacrylate) (PAHPMA) | Lower than PAEMA | Lower than PAEMA | Yes | [12] |

| Poly(2-(2-aminoethylamino)ethyl methacrylate) (PAEAEMA) | High | High | No | [12] |

| Poly(3-(2-aminoethylamino)this compound) (PAEAHPMA) | Lower than PAEAEMA | Similar to PAEAEMA | Yes | [12] |

This data indicates that the introduction of hydroxyl groups can decrease the surface charge of polymer/DNA complexes, which may influence their transfection efficiency.

Role in Biocompatibility and Cellular Interactions

The biocompatibility of HPMA copolymers is a cornerstone of their clinical translation. The hydroxyl group plays a significant role in this by contributing to a neutral, hydrophilic surface that minimizes non-specific interactions with proteins and cells, thereby reducing immunogenicity.[3][13]

Cellular Uptake Mechanisms

HPMA-based drug conjugates are typically internalized by cells via endocytosis.[10] The specific pathway can be influenced by the overall physicochemical properties of the conjugate, including its size and surface charge. The hydroxyl groups contribute to the neutral charge of the unmodified HPMA backbone, favoring fluid-phase endocytosis (macropinocytosis).[14] However, functionalization of the hydroxyl groups can alter the surface properties and engage other uptake mechanisms like clathrin-mediated or caveolae-mediated endocytosis.[6][14]

The Hydroxyl Group as a Chemical Handle for Drug Conjugation

Perhaps the most exploited feature of the hydroxyl group in HPMA is its utility as a reactive site for the covalent attachment of drugs, imaging agents, and targeting moieties.[2][13][15] This allows for the creation of sophisticated polymer-drug conjugates with controlled release profiles.

Conjugation Chemistries

While the secondary hydroxyl group of HPMA is less reactive than a primary alcohol, it can be functionalized through various chemical reactions.[15] However, a more common and efficient strategy involves the copolymerization of HPMA with a small amount of a functional comonomer that contains a more reactive group for drug attachment. Alternatively, post-polymerization modification can be employed to introduce reactive handles. The hydroxyl groups of the main HPMA backbone ensure the overall water solubility and biocompatibility of the final conjugate.

Role in Hydrogel Formation

HPMA can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[16] These hydrogels are extensively used in tissue engineering and for the sustained release of drugs. The hydroxyl groups can participate in crosslinking reactions, for example, through esterification with a di-functional acid chloride or by reaction with other crosslinking agents.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, functionalization, and biological evaluation of HPMA-based polymers.

Synthesis of N-(2-hydroxypropyl) methacrylamide (HPMA)

This protocol describes the synthesis of the HPMA monomer from methacryloyl chloride and 1-amino-2-propanol.

-

Materials: Methacryloyl chloride, 1-amino-2-propanol, acetonitrile, acetone.

-

Procedure:

-

Prepare a solution of 1-amino-2-propanol in acetonitrile and cool to 0°C in an ice bath.

-

Add distilled methacryloyl chloride, diluted in acetonitrile, dropwise to the cooled 1-amino-2-propanol solution with constant stirring.

-

A precipitate of 2-hydroxypropylammonium chloride will form.

-

After the addition is complete, continue stirring for a specified period.

-

Filter the reaction mixture to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude HPMA by recrystallization from acetone.

-

Collect the HPMA crystals by filtration, wash with cold acetone, and dry under vacuum.

-

Synthesis of p(HPMA) via RAFT Polymerization

This protocol outlines the synthesis of well-defined poly(HPMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[17]

-

Materials: HPMA monomer, RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), initiator (e.g., 4,4′-Azobis(4-cyanopentanoic acid) - V-501), solvent (e.g., ethanol or DMF), dialysis tubing.

-

Procedure:

-

Dissolve HPMA, CPADB, and V-501 in the chosen solvent in a reaction flask. The molar ratio of [HPMA]:[CPADB]:[V-501] will determine the target molecular weight.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Immerse the sealed flask in a preheated oil bath (e.g., 70°C) and stir for the desired reaction time.

-

Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

-

Purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer and initiator fragments.

-

Isolate the purified p(HPMA) by freeze-drying (lyophilization).

-

Drug Conjugation to HPMA Copolymer via a pH-Sensitive Hydrazone Linker

This protocol describes the conjugation of doxorubicin to an HPMA copolymer containing hydrazide side chains.[2]

-

Materials: HPMA copolymer with hydrazide side chains, doxorubicin hydrochloride, solvent (e.g., methanol or DMSO), acetic acid.

-

Procedure:

-

Dissolve the HPMA copolymer with hydrazide side chains in the appropriate solvent.

-

Add doxorubicin hydrochloride to the polymer solution.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours in the dark.

-

Purify the conjugate by dialysis or size exclusion chromatography to remove unreacted drug and other small molecules.

-

Lyophilize the purified conjugate to obtain the final product.

-

Determine the doxorubicin content using UV-Vis spectroscopy at approximately 485 nm.

-

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the evaluation of the cytotoxicity of HPMA-based polymers or conjugates using the MTT assay.[1][9][18][19][20]

-

Materials: 96-well cell culture plates, appropriate cell line, cell culture medium, HPMA-based polymer/conjugate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the HPMA-based polymer/conjugate in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test substance. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-